N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-12-9-14-18(29-12)23-20(24(19(14)26)10-13-5-4-8-27-13)28-11-17(25)22-16-7-3-2-6-15(16)21/h2-9H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMBUXYLODYDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thienopyrimidine core with a chlorophenyl group and a furan substituent. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with thienopyrimidine structures exhibit significant antimicrobial properties. A study highlighted that derivatives of thienopyrimidinone showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Data:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4c | E. coli | 12 |
| 4e | S. aureus | 8 |
| 4g | M. tuberculosis | 16 |
These findings suggest that the presence of the thienopyrimidinone ring and specific side chains are crucial for enhancing antimicrobial activity.
Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .
Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | MCF7 | 26 |
| 7 | A549 | 49.85 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases .
- DNA Interaction : It may also interact with DNA, disrupting replication and transcription processes in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thienopyrimidine derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
Case Studies
Recent studies have focused on synthesizing new derivatives to enhance the biological activity of thienopyrimidine compounds. For example, a series of furan-substituted thienopyrimidines were evaluated for their antimicrobial properties, revealing that modifications at the furan position significantly improved potency against resistant strains .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits promising anticancer activity. In vitro evaluations against various cancer cell lines have indicated significant cytotoxic effects, suggesting its potential as an anticancer agent. For instance, compounds with similar structures have been evaluated by the National Cancer Institute (NCI) and demonstrated effective inhibition of tumor cell growth .
Anti-inflammatory Properties
Molecular docking studies indicate that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes. The anti-inflammatory potential was evaluated through computational methods, showing that modifications to the compound could enhance its efficacy against inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have been reported to exhibit antibacterial and antifungal activities. Research into the antimicrobial spectrum of this compound is ongoing to establish its effectiveness against various pathogens.
Synthesis and Characterization
The synthesis of this compound has been achieved through multi-step synthetic routes involving commercially available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the structure and purity of the compound .
Structure Activity Relationship (SAR)
Studies focusing on the SAR of related compounds have provided insights into how structural modifications can enhance biological activity. For example, variations in substituents on the thieno[2,3-d]pyrimidine ring have been correlated with increased potency against specific cancer cell lines .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[2,3-d]pyrimidine scaffold facilitates nucleophilic attacks at positions 2 and 4. The sulfanyl (-S-) group acts as a leaving group under specific conditions:
Key structural analogs demonstrate >70% yield in such substitutions due to the electron-withdrawing effect of the pyrimidinone ring.
Oxidation and Reduction Reactions
The compound undergoes redox transformations at multiple sites:
Oxidation
Reduction
| Site | Reducing Agent | Product | Conditions | Source |
|---|---|---|---|---|
| Pyrimidinone carbonyl | NaBH₄/CeCl₃ | Secondary alcohol | Anhydrous THF, 0°C → RT | |
| Chlorophenyl group | H₂/Pd-C | Dechlorination to phenyl derivative | Ethanol, 50 psi H₂ |
Hydrolysis Reactions
The acetamide moiety undergoes controlled hydrolysis:
Cyclization and Ring Modification
The furan-methyl group participates in cycloadditions:
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder reaction | AlCl₃ (Lewis acid) | Tetracyclic fused system | 58% | |
| Photooxidation | Rose Bengal, O₂, hv | Endoperoxide formation | 41% |
Biological Interactions (Enzyme-Mediated)
The compound participates in biochemical reactions with therapeutic targets:
Cross-Coupling Reactions
The chlorophenyl group enables modern catalytic reactions:
Key Mechanistic Insights:
-
Sulfanyl Reactivity : The -S- bridge exhibits ambident nucleophilicity, favoring S-alkylation over N-alkylation in polar aprotic solvents.
-
Ring Strain Effects : Steric hindrance from the 6-methyl group slows reactions at position 3 by 3–5× compared to unmethylated analogs .
-
Solvent Dependence : DMSO increases oxidation rates at the furan ring by 12-fold compared to THF due to stabilization of transition states .
Preparation Methods
Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
The core scaffold is synthesized via cyclocondensation of 5-methylthiophene-2-carboxylic acid with formamidine acetate, adapted from established protocols for thienopyrimidinones.
Procedure :
- Reagents : 5-Methylthiophene-2-carboxylic acid (1.0 equiv), formamidine acetate (1.2 equiv), acetic anhydride (solvent).
- Conditions : Reflux at 120°C for 6 hours under nitrogen.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Alkylation at Position 3: Introduction of Furan-2-ylmethyl Group
The 3-position nitrogen is alkylated using furfuryl bromide under basic conditions, leveraging the nucleophilicity of the pyrimidine ring’s N-H group.
Procedure :
- Reagents : 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv), furfuryl bromide (1.5 equiv), potassium carbonate (2.0 equiv).
- Conditions : DMF, 80°C, 4 hours.
- Workup : Dilution with water, extraction with ethyl acetate, silica gel chromatography (hexane:ethyl acetate, 3:1).
Sulfanylacetamide Functionalization at Position 2
Position 2 is activated for nucleophilic substitution by introducing a leaving group (e.g., chlorine via POCl₃), followed by displacement with 2-mercaptoacetamide.
Procedure :
- Chlorination :
- Nucleophilic Substitution :
Characterization :
Final Coupling with 2-Chloroaniline
The acetamide group is installed via Schotten-Baumann reaction between 2-chlorophenylamine and the activated carboxylic acid derivative.
Procedure :
- Reagents : 2-[(2-Chlorophenyl)carbamoyl]ethanethiol (1.0 equiv), thionyl chloride (2.0 equiv).
- Activation : Reflux in THF for 2 hours to form acid chloride.
- Coupling : Add 2-chloroaniline (1.1 equiv), stir at 0°C for 1 hour.
- Workup : Precipitation, recrystallization from ethanol/water.
Yield : 70–75%.
Characterization :
Optimization and Process Considerations
Regioselectivity in Alkylation
The furan-2-ylmethyl group’s introduction at position 3 (vs. position 1) is ensured by:
Purification Challenges
- Column Chromatography : Critical for separating regioisomers (hexane:ethyl acetate gradients).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Spectroscopic Validation and Quality Control
Scalability and Industrial Relevance
Q & A
Q. What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, starting with the thieno[2,3-d]pyrimidine core. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with urea/thiourea under acidic conditions (e.g., HCl/AcOH) .
- Functionalization : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions. Sulfanyl acetamide linkage is achieved using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst use (e.g., Pd for cross-coupling). Monitor intermediates via TLC and purify via column chromatography .
Q. How can structural integrity and purity be confirmed experimentally?
Use a combination of techniques:
- NMR spectroscopy : Analyze ¹H/¹³C NMR peaks to verify substituent positions (e.g., furan methyl protons at δ ~4.12 ppm, thienopyrimidine NH at δ ~12.50 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion matching theoretical mass) .
- Elemental analysis : Compare experimental vs. calculated C, H, N, S values (e.g., deviations <0.3% indicate purity) .
Q. How can physical properties (e.g., solubility, melting point) be determined when literature data are unavailable?
- Melting point : Use a capillary tube method with a Büchi apparatus. For analogs, melting points range 230–250°C .
- Solubility : Test in graded solvents (DMSO, ethanol, water) via saturation solubility assays. Thienopyrimidine derivatives typically show higher solubility in DMSO .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?
- Dose-response studies : Re-evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., kinase inhibition) .
- Meta-analysis : Compare data from analogs (e.g., C23H20ClN3O2S shows anticancer activity at IC₅₀ = 8.2 µM vs. inactive derivatives with methyl substitutions) .
Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?
- Substituent variation : Synthesize analogs with halogens (F, Cl) or electron-donating groups (e.g., -OCH₃) on the phenyl ring. For example, 4-fluorophenyl analogs increase metabolic stability .
- Scaffold hopping : Replace the thienopyrimidine core with pyrido[2,3-d]pyrimidine to assess activity shifts .
- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical interaction sites (e.g., sulfanyl group’s role in H-bonding) .
Q. What computational approaches predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Prioritize poses with ∆G < -8 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates robust binding) .
- QSAR models : Train models on analog datasets (e.g., pIC₅₀ vs. logP, polar surface area) to prioritize synthetic targets .
Q. How can stability under physiological conditions be evaluated?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC .
- Plasma stability : Expose to human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound .
- Light/heat stress : Store solid compound at 40°C/75% RH or under UV light for 7 days; monitor decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
